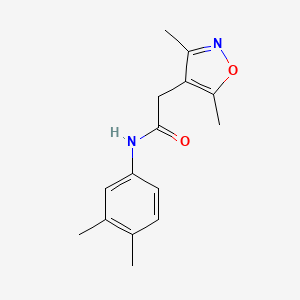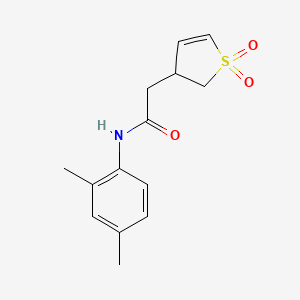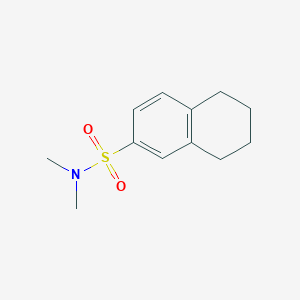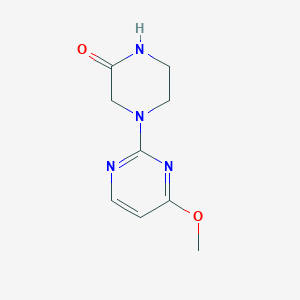![molecular formula C17H17N3O B7461533 N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as DMIP, is a chemical compound that has been widely used in scientific research. It is a member of the imidazo[1,2-a]pyridine family, which has been shown to have various biological activities. DMIP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have antibacterial activity against Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for treating cancer. Another direction is to explore its antibacterial activity further and its potential as a treatment for bacterial infections. Additionally, N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's potential as a fluorescent probe for detecting DNA damage could be further explored. Finally, new synthesis methods for N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide could be developed to improve its solubility in water and increase its potential for use in lab experiments.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized using different methods, including the Pd-catalyzed cross-coupling reaction and the Suzuki-Miyaura coupling reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has also been used as a fluorescent probe for detecting DNA damage and has been shown to have potential as a therapeutic agent for treating cancer.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-20-10-14(18-15(20)9-11)17(21)19-16-12(2)5-4-6-13(16)3/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPRCORSHLTKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)


![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)



![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)